4-Methylphenyl 4-nitrobenzoate
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Overview
Description
4-Methylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl group attached to the phenyl ring and a nitro group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 4-Methylphenyl 4-nitrobenzoic acid.
Reduction: 4-Methylphenyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and disinfectant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The ester bond can be hydrolyzed to release the parent benzoic acid, which may exert its effects through various biochemical pathways .
Comparison with Similar Compounds
- 4-Methylphenyl 3-nitrobenzoate
- 4-Methoxyphenyl 4-nitrobenzoate
- 4-Chlorophenyl 4-nitrobenzoate
Comparison: 4-Methylphenyl 4-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
15024-11-0 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(4-methylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h2-9H,1H3 |
InChI Key |
VXCLPVZGTDMDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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